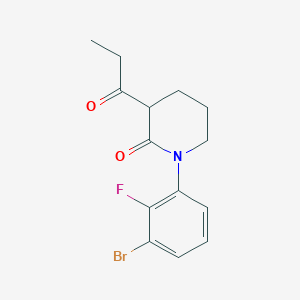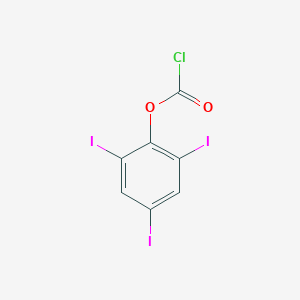
2,4,6-Triiodophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triiodophenyl chloroformate: is an organic compound characterized by the presence of three iodine atoms attached to a phenyl ring, which is further bonded to a chloroformate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triiodophenyl chloroformate typically involves the iodination of phenyl chloroformate. One common method includes the reaction of phenyl chloroformate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triiodophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates.
Oxidation and Reduction Reactions: The iodine atoms can participate in redox reactions, although these are less common due to the stability of the triiodophenyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Catalysts: Palladium or copper catalysts are often employed in coupling reactions.
Major Products Formed:
Carbamates and Carbonates: Formed from substitution reactions with amines and alcohols.
Coupled Products: Various coupled products depending on the nature of the coupling partner.
Applications De Recherche Scientifique
Chemistry: 2,4,6-Triiodophenyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also employed in the synthesis of complex organic molecules through coupling reactions.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2,4,6-Triiodophenyl chloroformate involves the reactivity of the chloroformate group and the iodine atoms. The chloroformate group can react with nucleophiles to form carbamates or carbonates, while the iodine atoms can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenyl chloroformate: Similar in structure but with bromine atoms instead of iodine. It exhibits different reactivity and properties due to the difference in halogen atoms.
Phenyl chloroformate: Lacks the halogen atoms and has different reactivity and applications.
4-Chlorophenyl chloroformate: Contains a single chlorine atom on the phenyl ring, leading to different chemical behavior.
Uniqueness: 2,4,6-Triiodophenyl chloroformate is unique due to the presence of three iodine atoms, which impart distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H2ClI3O2 |
|---|---|
Poids moléculaire |
534.25 g/mol |
Nom IUPAC |
(2,4,6-triiodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2ClI3O2/c8-7(12)13-6-4(10)1-3(9)2-5(6)11/h1-2H |
Clé InChI |
AGSILTCGGYRETG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)OC(=O)Cl)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


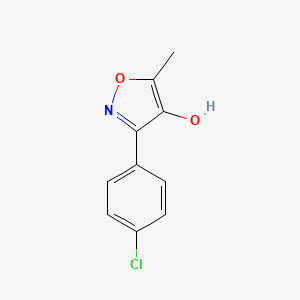
![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
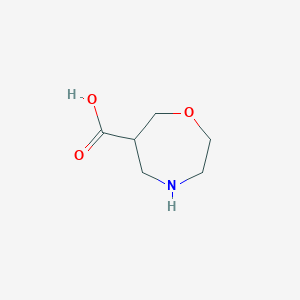
![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
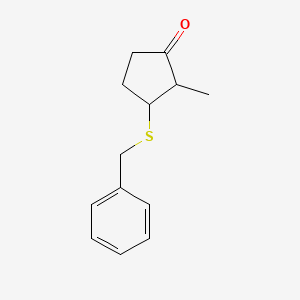
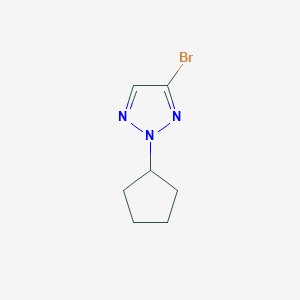

![1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
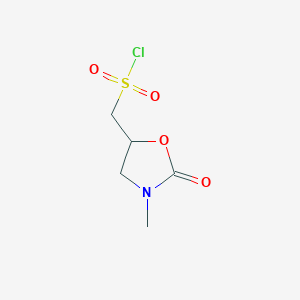
![{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13238145.png)
amine](/img/structure/B13238156.png)
